molecular formula C9H11FN2O5 B15093109 3'-Deoxy-3'-fluoro-xylo-uridine

3'-Deoxy-3'-fluoro-xylo-uridine

Cat. No.: B15093109
M. Wt: 246.19 g/mol
InChI Key: FVBOTRDLABQYMI-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-xylo-uridine is a fluorinated nucleoside analogue. It is a modified form of uridine, where the hydroxyl group at the 3’ position of the sugar moiety is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-xylo-uridine typically involves the fluorination of a suitable uridine precursor. One common method involves the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a fluorine source. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-xylo-uridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-xylo-uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield fluorinated nucleoside analogues, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives .

Scientific Research Applications

3’-Deoxy-3’-fluoro-xylo-uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-xylo-uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 3’ position interferes with the enzymatic processes involved in DNA and RNA synthesis, leading to chain termination or the formation of defective nucleic acids. This makes it effective as an antiviral and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluoro-xylo-uridine is unique due to the specific placement of the fluorine atom at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent .

Properties

IUPAC Name

1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOTRDLABQYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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